molecular formula C14H13N2O6P B14045442 (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

Cat. No.: B14045442
M. Wt: 336.24 g/mol
InChI Key: HKSUSEMODQDQMJ-PSLXWICFSA-N
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Description

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide is a complex organic compound that features a unique combination of functional groups, including a nitrophenoxy group, a pyridyl group, and a dioxaphosphinane oxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then subjected to cyclization with a phosphorus-containing reagent, such as phosphorus oxychloride, under controlled conditions to form the dioxaphosphinane ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H13N2O6P

Molecular Weight

336.24 g/mol

IUPAC Name

(2R,4S)-2-(4-nitrophenoxy)-4-pyridin-4-yl-1,3,2λ5-dioxaphosphinane 2-oxide

InChI

InChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23-/m0/s1

InChI Key

HKSUSEMODQDQMJ-PSLXWICFSA-N

Isomeric SMILES

C1CO[P@](=O)(O[C@@H]1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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